molecular formula C11H9BrN2O3 B12118442 1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- CAS No. 937688-28-3

1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo-

Cat. No.: B12118442
CAS No.: 937688-28-3
M. Wt: 297.10 g/mol
InChI Key: NRBDTJKMXPUVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- (CAS: 937688-28-3) is a brominated indole derivative characterized by a bicyclic core with a dioxo group at positions 2 and 3, a methyl group at position 5, and a bromine substituent at position 7 .

The bromine atom at position 7 may improve binding affinity in biological systems, as seen in related brominated indole derivatives .

Properties

CAS No.

937688-28-3

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

2-(7-bromo-5-methyl-2,3-dioxoindol-1-yl)acetamide

InChI

InChI=1S/C11H9BrN2O3/c1-5-2-6-9(7(12)3-5)14(4-8(13)15)11(17)10(6)16/h2-3H,4H2,1H3,(H2,13,15)

InChI Key

NRBDTJKMXPUVEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N(C(=O)C2=O)CC(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- can be achieved through several synthetic routes. One common method involves the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Brominated Indole Derivatives with Triazole Substituents

Compounds such as 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) and 5-bromo-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9d) share the brominated indole core but differ in substituents. These compounds utilize triazole-ethyl groups instead of the dioxo-acetamide moiety . Key differences include:

  • Electronic Effects : The triazole group is electron-deficient, whereas the dioxo group in the target compound creates a stronger electron-withdrawing environment.
  • Synthetic Routes : Triazole-containing analogues are synthesized via CuAAC reactions (50–56% yields) , while acetamide derivatives like the target compound may require amidation or coupling reactions .

Dioxo-Indene Derivatives

N-(6-Bromo-3-oxo-2,3-dihydro-1H-indene)-2-methoxyacetamide features a similar brominated bicyclic structure but replaces the indole core with an indene system.

Indole-Acetamide Analogues

N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamides (8a-w) share the indole-acetamide backbone but incorporate oxadiazole and sulfanyl groups. These compounds exhibit broader hydrogen-bonding capacity due to the oxadiazole ring, contrasting with the planar dioxo groups of the target compound .

Physicochemical and Spectral Comparisons

Compound Molecular Formula Key Substituents ¹H NMR (δ, ppm) 13C NMR (δ, ppm) Biological Relevance
Target Compound C₁₁H₉BrN₂O₃ 7-Br, 5-CH₃, 2,3-dioxo Not reported Not reported Potential antioxidant/kinase inhibition
9c C₂₀H₁₈BrN₅O₂ 4-(3,5-Dimethoxyphenyl)-triazole 4.51 (t, J = 5.8 Hz, 2H), 3.72 (s, 6H) 118.4 (indole C), 55.5 (OCH₃) Antioxidant activity in ischemia models
9d C₁₈H₁₄BrFN₄ 4-Fluorophenyl-triazole 4.62 (t, J = 7.2 Hz, 2H), 7.23 (m, 3H) 146.0 (triazole C), 116.4 (d, J = 21.4 Hz, C-F) Enhanced lipophilicity due to fluorine
N-(6-Bromo-3-oxo-indene) C₁₂H₁₂BrNO₃ 6-Br, 3-oxo, 2-methoxyacetamide 3.79 (s, 3H, OCH₃), 3.25 (t, J = 7.2 Hz, 2H) 113.0 (indene C), 55.2 (OCH₃) Improved metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.